Etoperidone

Übersicht

Beschreibung

Etoperidon ist ein atypisches Antidepressivum, das in den 1970er Jahren entwickelt wurde. Es ist ein Phenylpiperazin-substituiertes Triazol-Derivat, das chemisch mit Trazodon und Nefazodon verwandt ist. Etoperidon wirkt als Serotonin-Antagonist und -Wiederaufnahmehemmer, was es zur Behandlung von Depressionen nützlich macht .

Vorbereitungsmethoden

Die Synthese von Etoperidon beinhaltet die Reaktion von 1-(3-Chlorphenyl)piperazin mit 1,2,4-Triazol-Derivaten. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu ermöglichen. Industrielle Produktionsverfahren können die Optimierung der Reaktionsbedingungen beinhalten, um Ausbeute und Reinheit zu maximieren .

Chemische Reaktionsanalyse

Etoperidon unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Alkyl-Oxidation und Piperazinyl-Oxidation sind übliche Wege.

N-Dealkylierung: Diese Reaktion führt zur Bildung von 1-(3-Chlorphenyl)piperazin und Triazolpropionsäure.

Phenyl-Hydroxylierung:

Konjugation: Diese Reaktion beinhaltet die Addition verschiedener konjugierender Gruppen an das Molekül.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Dealkylierungsmittel und Hydroxylierungsmittel. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Metaboliten, darunter 1-(3-Chlorphenyl)piperazin .

Wissenschaftliche Forschungsanwendungen

Chemie: Als Modellverbindung zur Untersuchung von Serotonin-Antagonisten und -Wiederaufnahmehemmern.

Biologie: Zum Verständnis der Interaktionen von Phenylpiperazin-Derivaten mit biologischen Rezeptoren.

Medizin: Untersucht auf seine potenzielle Verwendung bei der Behandlung von Depressionen, Tremor bei Parkinson-Krankheit, extrapyramidalen Symptomen und männlicher Impotenz.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Antidepressiva.

Wirkmechanismus

Etoperidon entfaltet seine Wirkung hauptsächlich durch seinen Hauptmetaboliten, 1-(3'-Chlorphenyl)piperazin. Dieser Metabolit bindet mit unterschiedlichen Affinitäten an verschiedene serotonerge und adrenerge Rezeptoren. Er wirkt als Agonist des 5-HT2c-Rezeptors und als Antagonist des 5-HT2a-Rezeptors. Darüber hinaus hemmt Etoperidon die Wiederaufnahme von Serotonin, Noradrenalin und Dopamin, was zu seinen Antidepressiva-Effekten beiträgt .

Analyse Chemischer Reaktionen

Etoperidone undergoes several types of chemical reactions, including:

Oxidation: Alkyl oxidation and piperazinyl oxidation are common pathways.

N-dealkylation: This reaction results in the formation of 1-(3-chlorophenyl)piperazine and triazole propionic acid.

Phenyl hydroxylation:

Conjugation: This reaction involves the addition of various conjugating groups to the molecule.

Common reagents used in these reactions include oxidizing agents, dealkylating agents, and hydroxylating agents. The major products formed from these reactions are various metabolites, including 1-(3-chlorophenyl)piperazine .

Wissenschaftliche Forschungsanwendungen

Chemistry: As a model compound for studying serotonin antagonists and reuptake inhibitors.

Biology: For understanding the interactions of phenylpiperazine derivatives with biological receptors.

Medicine: Investigated for its potential use in treating depression, tremors in Parkinson’s disease, extrapyramidal symptoms, and male impotence.

Industry: Potential applications in the development of new antidepressant drugs.

Wirkmechanismus

Etoperidone exerts its effects primarily through its major metabolite, 1-(3’-chlorophenyl)piperazine. This metabolite binds with different affinities to various serotonergic and adrenergic receptors. It acts as an agonist of the 5-HT2c receptor and an antagonist of the 5-HT2a receptor. Additionally, this compound inhibits the reuptake of serotonin, norepinephrine, and dopamine, contributing to its antidepressant effects .

Vergleich Mit ähnlichen Verbindungen

Etoperidon ist chemisch verwandt mit Trazodon und Nefazodon, die beide ebenfalls Phenylpiperazin-substituierte Triazol-Derivate sind. Während alle drei Verbindungen als Serotonin-Antagonisten und -Wiederaufnahmehemmer wirken, ist Etoperidon einzigartig in seinen spezifischen Bindungsaffinitäten und seinem Stoffwechselprofil. Ähnliche Verbindungen umfassen:

Trazodon: Wird als Antidepressivum und zur Behandlung von Schlafstörungen eingesetzt.

Nefazodon: Wird als Antidepressivum mit einem ähnlichen Wirkmechanismus wie Etoperidon eingesetzt

Biologische Aktivität

Etoperidone is a compound primarily studied for its potential therapeutic effects in treating depression and other disorders. Although it has not been widely marketed, research into its biological activity reveals a complex pharmacological profile that warrants detailed examination.

This compound's pharmacological effects are largely attributed to its major metabolite, 1-(3'-chlorophenyl)piperazine (mCPP). This metabolite engages with various neurotransmitter receptors, exhibiting both agonistic and antagonistic properties:

- Serotonin Receptors :

- 5-HT2A : Antagonist

- 5-HT2C : Agonist

- Adrenergic Receptors :

- Alpha-1 : Antagonist

- Alpha-2 : Antagonist

- Dopamine Receptors :

- D(2) : Antagonist

- Muscarinic Acetylcholine Receptors : Antagonist

This diverse receptor interaction contributes to its sedative effects and potential cardiovascular implications, as well as its antidepressant properties .

Pharmacodynamics

This compound exhibits a biphasic effect on serotonin transmission, inhibiting serotonin reuptake while also blocking serotonin receptors. This dual action may enhance its antidepressant efficacy but also complicates its tolerability due to side effects associated with adrenergic receptor blockade .

Absorption and Metabolism

The absorption of this compound is variable, with bioavailability reported as low as 12%. The time to peak plasma concentration ranges from 1.4 to 4.8 hours. It is extensively bound to plasma proteins, which influences its distribution in the body, with a volume of distribution between 0.23 to 0.69 L/kg .

Case Studies and Clinical Trials

While this compound has been withdrawn from the market, several studies have evaluated its efficacy in treating various conditions:

- Depression : In comparative studies, this compound has shown effectiveness similar to other antidepressants but with a unique side effect profile. Its efficacy was noted in reducing depressive symptoms in patients .

- Parkinson's Disease : Research indicates that this compound may alleviate tremors associated with Parkinson's disease, although results vary based on individual metabolism and receptor sensitivity .

- Extrapyramidal Symptoms : The compound has been assessed for its ability to manage extrapyramidal symptoms, often seen with other antipsychotic treatments .

Molecular Dynamics Studies

Recent molecular dynamics simulations have provided insights into the binding interactions of this compound at various receptor sites. These studies indicate that this compound demonstrates significant binding affinity towards serotonergic and adrenergic receptors, which correlates with its pharmacological effects observed in vivo .

Comparative Efficacy Table

| Compound | Primary Action | Efficacy in Depression | Side Effects |

|---|---|---|---|

| This compound | Serotonin & Adrenergic Modulator | Moderate | Sedation, Cardiovascular |

| Nefazodone | Serotonin Reuptake Inhibitor | High | Liver Toxicity |

| Paroxetine | SSRI | High | Weight Gain |

| Trazodone | Serotonin Modulator | Moderate | Sedation |

Eigenschaften

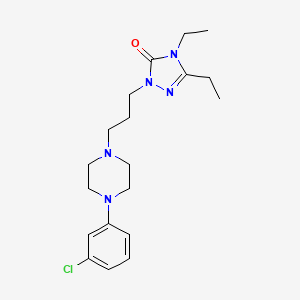

IUPAC Name |

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,5-diethyl-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28ClN5O/c1-3-18-21-25(19(26)24(18)4-2)10-6-9-22-11-13-23(14-12-22)17-8-5-7-16(20)15-17/h5,7-8,15H,3-4,6,9-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBNNCFOBMGTQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=O)N1CC)CCCN2CCN(CC2)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57775-22-1 (mono-hydrochloride) | |

| Record name | Etoperidone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052942311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023034 | |

| Record name | Etoperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

499ºC at 760mmHg | |

| Record name | Etoperidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09194 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The activity of etoperidone is made mainly by its major metabolite 1-(3'-chlorophenyl)piperazine (mCPP). mCPP binds with different affinity to most of the serotonergic receptors and adrenergic receptors. This metabolite is an agonist of 5-HT2c and an antagonist of 5-HT2a. Part of etoperidone structure contibutes to the activity in the α-adrenergic receptors. | |

| Record name | Etoperidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09194 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

52942-31-1 | |

| Record name | Etoperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52942-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etoperidone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052942311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etoperidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09194 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etoperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETOPERIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAI6MVO39Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

197-198 ºC | |

| Record name | Etoperidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09194 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.